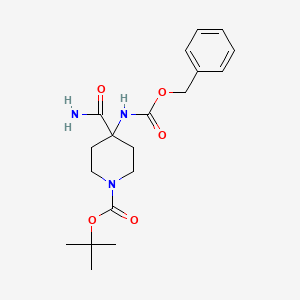

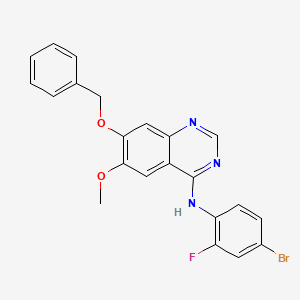

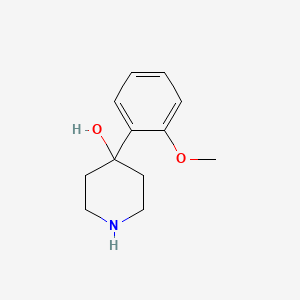

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate

Übersicht

Beschreibung

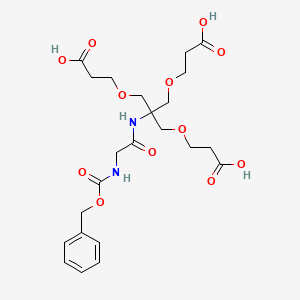

“tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate” is a complex organic compound. It is related to the compound “tert-butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate” which has a CAS Number of 1707290-21-8 .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, tert-butyl 4-aminobenzoate can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes . Another method involves the reaction of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid with tert-Butyl 2,2,2-trichloroacetimidate in dichloromethane .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains multiple functional groups including a carbonyl group, an amino group, and a piperidine ring . The compound “tert-butyl 4-{[(benzyloxy)carbonyl]amino}-5-methoxypentanoate” has a similar structure and contains a total of 51 bonds; 24 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester, and 1 ether .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, the protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Another reaction involves the use of tert-butyl 4-aminobenzoate in the synthesis of structural units for antifolate .Wissenschaftliche Forschungsanwendungen

Synthesis Methods tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate and its derivatives have been synthesized through various methods, reflecting their utility in synthetic organic chemistry. Notably, tert-butyl isocyanide and dialkyl acetylenedicarboxylates react with aromatic carboxylic acids to yield derivatives like dialkyl (E)-2-[(benzoyloxy)(tert-butylimino)methyl]-2-butenedioates, which can rearrange into dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives (Alizadeh, Rostamnia, & Zhu, 2006). Another method involves a series of reactions starting from 4-methylpyridinium, leading to tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a significant intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors (Xin-zhi, 2011).

Functional Properties and Applications The tert-butyl group and its derivatives have been found to play a crucial role in various chemical transformations and have applications in synthesizing biologically active compounds. For instance, tert-butyl phenylazocarboxylates, versatile building blocks in synthetic organic chemistry, can undergo nucleophilic substitutions and radical reactions, leading to compounds with potential applications in drug development (Jasch, Höfling, & Heinrich, 2012). tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, serves as an important intermediate for small molecule anticancer drugs and has been synthesized through an optimized method, reflecting its significance in pharmaceutical synthesis (Zhang, Ye, Xu, & Xu, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-carbamoyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-18(2,3)27-17(25)22-11-9-19(10-12-22,15(20)23)21-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDULMIGSCLWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443896 | |

| Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate | |

CAS RN |

288154-17-6 | |

| Record name | TERT-BUTYL 4-(CBZ-AMINO)-4-CARBAMOYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

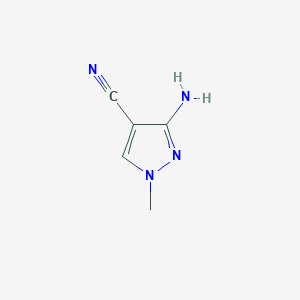

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)